molecular formula C42H40NO2PS B12504599 N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-1-yl)methyl}-2-methylpropane-2-sulfinamide

N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-1-yl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12504599
M. Wt: 653.8 g/mol
InChI Key: CYZPTSBGUJWVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphine, xanthene, and sulfinamide groups. This compound is primarily used in the field of chemistry as a chiral ligand, which plays a crucial role in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between a suitable phenol derivative and a benzaldehyde derivative under acidic conditions.

    Introduction of the Phosphine Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction, where a halogenated xanthene derivative reacts with diphenylphosphine.

    Attachment of the Naphthyl Group: The naphthyl group is attached through a Friedel-Crafts alkylation reaction, using a naphthalene derivative and an alkylating agent.

    Incorporation of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.

    Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The phosphine group acts as a strong electron donor, stabilizing the metal center, while the sulfinamide group provides additional steric and electronic control. This combination enhances the selectivity and efficiency of catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide stands out due to its specific combination of functional groups, which provides a unique balance of steric and electronic properties. This makes it particularly effective in asymmetric catalysis, offering higher selectivity and efficiency compared to similar compounds.

Properties

Molecular Formula

C42H40NO2PS

Molecular Weight

653.8 g/mol

IUPAC Name

N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(33-24-14-18-29-17-12-13-23-32(29)33)34-25-15-26-35-39(34)45-40-36(42(35,4)5)27-16-28-37(40)46(30-19-8-6-9-20-30)31-21-10-7-11-22-31/h6-28,38,43H,1-5H3

InChI Key

CYZPTSBGUJWVQC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)NS(=O)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.